Pyrimidone Core Distinction
Donetidine is structurally classified as a pyrimidone, setting it apart from the major clinical H2 antagonists which are based on imidazole (cimetidine), furan (ranitidine), thiazole (famotidine, nizatidine), and guanidinothiazole (tiotidine) scaffolds [1]. This distinct core structure is associated with a unique pharmacological profile, including high aqueous solubility and a prolonged duration of action, as highlighted in its selection for parenteral development [2].
Structural basis for distinct pharmacological profile
Qualitative difference; source review
| Evidence Dimension | Chemical Scaffold Class |
|---|---|
| Target Compound Data | Pyrimidone |
| Comparator Or Baseline | Cimetidine (Imidazole), Ranitidine (Furan), Famotidine (Thiazole), Nizatidine (Thiazole) |
| Quantified Difference | Qualitative difference in core heterocyclic structure |
| Conditions | Structural classification based on IUPAC nomenclature |
Why This Matters
The unique pyrimidone scaffold of donetidine is the foundational driver of its distinct physicochemical and pharmacokinetic properties, making it non-interchangeable with imidazole or furan-based H2 antagonists in research applications.
- [1] Brown TH, et al. Isocytosine H2-receptor histamine antagonists. IV. The synthesis and biological activity of donetidine (SK&F 93574) and related compounds. Eur J Med Chem. 1993;28(7-8):601-609. doi:10.1016/0223-5234(93)90091-R View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 6917961, Donetidine. https://pubchem.ncbi.nlm.nih.gov/compound/6917961. Accessed 19 Apr 2026. View Source
